The Architectural Core of Modern Therapeutics: A Technical Guide to Piperazin-1-yl(piperidin-4-yl)methanone
The Architectural Core of Modern Therapeutics: A Technical Guide to Piperazin-1-yl(piperidin-4-yl)methanone
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The piperazine-piperidine methanone scaffold is a cornerstone in contemporary medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its remarkable versatility, arising from the distinct physicochemical properties of the piperazine and piperidine rings, allows for extensive structural modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the parent core structure, Piperazin-1-yl(piperidin-4-yl)methanone, offering insights into its chemical properties, synthesis, and broad-ranging biological significance.
Molecular Structure and Physicochemical Properties
The core structure of Piperazin-1-yl(piperidin-4-yl)methanone consists of a piperazine ring linked to a piperidine ring via a carbonyl group at the 4-position of the piperidine. The two nitrogen atoms in the piperazine ring and the single nitrogen in the piperidine ring provide multiple sites for hydrogen bonding and impart a basic character to the molecule, which is crucial for its interaction with biological targets and for its solubility.
While the unsubstituted parent compound is less commonly documented as a final product, its derivatives, particularly N-substituted analogs, are widely available and have been extensively studied. For the purpose of this guide, we will focus on the properties of the core scaffold, drawing data from closely related, well-characterized derivatives.
Table 1: Physicochemical Properties of Representative Piperazin-1-yl(piperidin-4-yl)methanone Derivatives
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | 63214-56-2 | C₁₁H₂₁N₃O | 211.31 |
| (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | 496057-63-7 | C₁₂H₂₂N₂O | 210.32[1] |
| Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride | 278598-12-2 | C₁₁H₂₁ClN₂O | Not specified |
The presence of the two heterocyclic rings and the carbonyl linker provides a rigid, yet conformationally adaptable, framework. This structural feature is key to its ability to fit into the binding pockets of a diverse range of enzymes and receptors.[2] The nitrogen atoms are typically protonated at physiological pH, enhancing water solubility and enabling ionic interactions with acidic residues in target proteins.
Caption: Chemical structure of the core Piperazin-1-yl(piperidin-4-yl)methanone scaffold.
Synthesis and Methodologies
The synthesis of Piperazin-1-yl(piperidin-4-yl)methanone and its derivatives typically involves standard amide bond formation reactions. A common and logical synthetic route involves the coupling of a piperazine derivative with a piperidine-4-carboxylic acid derivative. To ensure regioselectivity, protecting groups are often employed, particularly on one of the nitrogen atoms of the piperazine ring if a mono-substituted product is desired.
Experimental Protocol: Representative Synthesis
This protocol outlines a general procedure for the synthesis of an N-substituted Piperazin-1-yl(piperidin-4-yl)methanone, which can be adapted for the synthesis of the unsubstituted core by selecting the appropriate starting materials and deprotection steps.
Step 1: N-Boc Protection of Piperazine
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Dissolve piperazine in a suitable solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add Di-tert-butyl dicarbonate (Boc)₂O dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain N-Boc-piperazine.
Step 2: Amide Coupling
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Dissolve N-Boc-piperazine and piperidine-4-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF).
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Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA).
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Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Extract the product with an organic solvent like ethyl acetate and wash sequentially with aqueous acid, base, and brine.
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Dry the organic layer and concentrate to yield the protected intermediate.
Step 3: Deprotection
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Dissolve the N-Boc protected intermediate in a solvent such as DCM or methanol.
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Add a strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., a saturated solution of HCl in methanol).[3]
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Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
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Remove the solvent and excess acid under reduced pressure to obtain the final product, often as a hydrochloride salt.
Sources
- 1. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | CID 1520158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
